4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Description
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS: 96600-76-9) is a quinoline derivative characterized by a chlorine atom at position 4, a methyl group at position 1, and a carboxylic acid moiety at position 2. This compound serves as a critical intermediate in synthesizing bioactive molecules, including antimicrobial agents like piperazinyl-quinolones . Its 4-chloro substituent is highly reactive, enabling nucleophilic substitution reactions with amines, alcohols, or other nucleophiles to generate diverse derivatives .
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-methyl-2-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-13-7-5-3-2-4-6(7)9(12)8(10(13)14)11(15)16/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGXBPBPRWWXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the acylation of anthranilic acid derivatives followed by cyclization. One common method includes the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate. This intermediate undergoes cyclization and subsequent hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives, each exhibiting unique chemical and biological properties .
Scientific Research Applications
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro Derivatives
- Target Compound: The 4-chloro group facilitates nucleophilic displacement, as seen in its reaction with piperazine to form antimicrobial quinolones (e.g., ciprofloxacin analogs) .
- 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: Lacks the 1-methyl group, making it more prone to decarboxylation during reactions with secondary amines .
4-Amino/Substituted Amino Derivatives
- 4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: Synthesized by reacting 4-chloro precursors with benzylamine. Exhibits potent analgesic activity (3x pain threshold elevation vs. controls) but loses efficacy upon decarboxylation .
- 4-(Hetarylmethyl)amino Derivatives: Substitution with heterocyclic moieties (e.g., pyridine, thiophene) enhances structural diversity but reduces stability compared to the chloro analog .
4-Hydroxy Derivatives
- 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: The hydroxyl group at position 4 increases polarity and acidity (pKa ~3.5–4.0) but limits nucleophilic reactivity. Often explored for antitubercular and analgesic applications .
4-Methyl Derivatives
- 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: Synthesized via alkylation or decarboxylation. Shows moderate diuretic activity but lacks the antimicrobial potency of chloro-substituted analogs .
Physicochemical and Pharmacological Properties
Key differences in physicochemical and biological profiles are summarized below:
Key Observations :
- Acidity : The electron-withdrawing chloro group lowers the pKa of the carboxylic acid, enhancing solubility in polar solvents compared to methyl or hydroxy analogs .
- Bioactivity: Chloro and benzylamino derivatives show superior antimicrobial and analgesic activities, respectively, due to their ability to interact with biological targets (e.g., bacterial DNA gyrase or opioid receptors) .
- Stability: 4-Chloro derivatives are more stable than amino or hydroxy analogs, which undergo hydrolysis or oxidation .
Biological Activity
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinolone family. Its unique structure includes a quinoline core characterized by a chlorine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position. These functional groups contribute to its distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to their active sites, effectively blocking substrate access. Additionally, it modulates signal transduction pathways by interacting with cellular receptors, influencing various cellular functions.
Antimicrobial Properties
Research indicates that derivatives of quinolone compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the replication of viruses such as Hepatitis B Virus (HBV) in vitro. The effectiveness of these compounds was confirmed through molecular docking simulations and biological assays .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One study found that related quinolone derivatives demonstrated strong anticancer activity against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain synthesized compounds had significant inhibitory effects on cancer cell proliferation compared to standard treatments like Doxorubicin .
Summary of Biological Activities
| Activity | Details |
|---|---|
| Antimicrobial | Inhibits replication of viruses such as HBV; effective against various bacterial strains. |
| Anticancer | Demonstrates significant inhibition of MCF-7 breast cancer cells; potential for therapeutic use. |
| Enzyme Inhibition | Binds to enzyme active sites, blocking substrate access and affecting metabolic pathways. |
Case Study 1: Antiviral Activity
In vitro studies have shown that derivatives of this compound can effectively inhibit HBV replication at concentrations as low as 10 µM. These findings were supported by experimental data from LC/MS analyses and molecular docking simulations that highlighted the compound's potential as a therapeutic agent against viral infections .
Case Study 2: Anticancer Efficacy
A series of synthesized quinolone derivatives were evaluated for their anticancer properties against the MCF-7 cell line. The results indicated that certain compounds exhibited half-maximal inhibitory concentrations (IC50) lower than 10 µM, demonstrating strong anticancer activity. This suggests that structural modifications on the quinolone scaffold can enhance biological efficacy against cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of the chlorine atom in 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines. Key steps include:
- Reacting with nucleophiles (e.g., amines, hydroxyl groups) in anhydrous diethyl ether or ethanol under reflux .
- Optimizing reaction time and temperature (e.g., 6–12 hours at 60–80°C) to prevent hydrolysis of the ester group .
- Purification via recrystallization using ethanol/water mixtures to achieve >95% purity .
Q. How is the chlorine atom at position 4 exploited for further functionalization?
- Methodological Answer : The chlorine atom exhibits high electrophilicity, enabling nucleophilic substitution (SNAr) with amines, alkoxides, or thiols. For example:
- Reaction with diethylamine in ethanol yields 4-diethylamino derivatives, useful for pharmacological screening .
- Hydrolysis with aqueous NaOH produces 4-hydroxy analogs, which can undergo further condensation (e.g., hydrazide formation) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methyl at N1, chlorine at C4) .
- X-ray crystallography : Resolves tautomeric forms (e.g., 2-hydroxy-4-imino vs. 4-hydroxy-2-oxo configurations) and hydrogen-bonding networks .
- HPLC-MS : Validates purity and identifies hydrolysis byproducts (e.g., 4-hydroxy derivatives) .
Advanced Research Questions
Q. How do substituents at positions 1 and 3 influence pharmacological activity?
- Methodological Answer :
- Position 1 (N-methyl) : Enhances metabolic stability by reducing oxidative dealkylation. Methyl groups improve lipophilicity, affecting blood-brain barrier penetration .
- Position 3 (carboxylic acid) : Bioisosteric replacement with carboxamides increases antitubercular activity (MIC: 0.5–2 µg/mL against M. tuberculosis H37Rv) .
- Data-driven design : QSAR models incorporating logP and Hammett σ constants predict diuretic activity (R<sup>2</sup> > 0.85) .
Q. What mechanistic insights explain contradictions in reported reactivity of the 4-chloro substituent?
- Methodological Answer : Discrepancies arise from solvent polarity and nucleophile strength:
- In polar aprotic solvents (DMF), chlorine reacts rapidly with strong nucleophiles (e.g., piperidine), but hydrolysis dominates in aqueous ethanol .
- Steric hindrance from bulky N1 substituents (e.g., benzyl) slows substitution kinetics, requiring elevated temperatures (ΔT ≈ 20°C) .
Q. How can computational modeling guide the design of stable derivatives?
- Methodological Answer :
- DFT calculations : Predict regioselectivity in bromination (e.g., C6 vs. C8 substitution) based on Fukui indices .
- Molecular docking : Identifies binding poses with bacterial DNA gyrase (target for antitubercular activity) using AutoDock Vina .
- MD simulations : Assess hydrolytic stability in physiological pH ranges (t1/2 > 24 hours at pH 7.4) .
Q. What strategies resolve discrepancies in spectral data for tautomeric forms?
- Methodological Answer :
- Variable-temperature NMR : Distinguishes 2-hydroxy-4-imino (low-temperature dominant) from 4-hydroxy-2-oxo forms via chemical shift splitting .
- Isotopic labeling : <sup>15</sup>N-labeled analogs confirm imine protonation states via <sup>1</sup>H-<sup>15</sup>N HMBC correlations .
Q. How can in vitro and in vivo metabolism studies inform derivative optimization?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
